molecular formula C11H11ClN2O2S B273456 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B273456
M. Wt: 270.74 g/mol
InChI Key: YCFCCCPPTSKTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as SB203580, is a highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a group of serine/threonine protein kinases that play a crucial role in regulating cellular responses to extracellular signals. SB203580 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a highly selective inhibitor of the alpha and beta isoforms of p38 MAPK. It binds to the ATP-binding pocket of the kinase domain and prevents the phosphorylation of downstream substrates. This leads to the inhibition of the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-inflammatory effects in various animal models of inflammation. In addition, 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is its high selectivity for p38 MAPK, which allows for specific inhibition of downstream signaling pathways. However, one of the limitations of 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of p38 MAPK in the regulation of immune responses and the development of immunotherapies for cancer and autoimmune diseases. Additionally, the potential use of 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole in combination with other drugs for the treatment of various diseases warrants further investigation.

Synthesis Methods

The synthesis of 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves a multi-step process that includes the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base, followed by the reaction of the resulting intermediate with a suitable amine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been widely used as a tool compound in scientific research to investigate the role of p38 MAPK in various cellular processes. It has been shown to inhibit the activation of p38 MAPK and downstream signaling pathways, leading to the suppression of inflammation, cell proliferation, and apoptosis. 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has also been used to study the role of p38 MAPK in cancer, where it has been shown to have anti-tumor effects in several types of cancer cells.

properties

Product Name

1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Molecular Formula

C11H11ClN2O2S

Molecular Weight

270.74 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C11H11ClN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3

InChI Key

YCFCCCPPTSKTEB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Cl

Origin of Product

United States

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